(S,R,S)-Ahpc-peg2-nhs ester

PROTAC linker optimization BET bromodomain degradation VHL E3 ligase recruitment

PROTAC development requires precise linker length and stereochemistry to ensure ternary complex formation. Substituting building blocks risks non-linear degradation efficiency shifts. - (S,R,S)-AHPC: High-affinity VHL ligand (Kd ≈ 100 nM); inactive (S,S,S) isomer excluded. - PEG2 spacer: Provides 8-10 Å separation; shortest commercially available VHL-PEG-NHS. - NHS ester: Pre-activated for direct, coupling-reagent-free amide bond formation with amine-functionalized warheads. - Hydrophilic linker reduces aggregation while maintaining compact spatial profile.

Molecular Formula C34H45N5O10S
Molecular Weight 715.8 g/mol
Cat. No. B15541093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-Ahpc-peg2-nhs ester
Molecular FormulaC34H45N5O10S
Molecular Weight715.8 g/mol
Structural Identifiers
InChIInChI=1S/C34H45N5O10S/c1-21-30(50-20-36-21)23-7-5-22(6-8-23)18-35-32(45)25-17-24(40)19-38(25)33(46)31(34(2,3)4)37-26(41)11-13-47-15-16-48-14-12-29(44)49-39-27(42)9-10-28(39)43/h5-8,20,24-25,31,40H,9-19H2,1-4H3,(H,35,45)(H,37,41)/t24-,25+,31-/m1/s1
InChIKeyYXXKRQYXORRNQO-UALAUUDGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-Ahpc-peg2-nhs ester – VHL Ligand-Linker Conjugate


(S,R,S)-Ahpc-peg2-nhs ester is a bifunctional E3 ligase ligand-linker conjugate designed as a critical building block for proteolysis-targeting chimeras (PROTACs) . The compound incorporates three functional modules: (1) the (S,R,S)-AHPC moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase with Kd ≈ 100 nM [1]; (2) a diethylene glycol (PEG2) spacer providing approximately 8–10 Å of flexible separation [1]; and (3) an N-hydroxysuccinimide (NHS) ester terminal group that enables efficient covalent conjugation to primary amine-containing target protein ligands under mild conditions . Unlike the amine-terminated analog (S,R,S)-AHPC-PEG2-NH2, the NHS ester form eliminates the need for in situ activation, offering a pre-activated building block for direct amide bond formation with amine-functionalized warheads .

(S,R,S)-Ahpc-peg2-nhs ester Substitution Risks


In PROTAC development, linker length, stereochemistry, and terminal functional group collectively determine ternary complex geometry and degradation efficiency, making direct substitution of building blocks a high-risk procurement decision . Comparative studies on VHL-recruiting PROTACs targeting BET bromodomains revealed that linker length exerts a non-linear, target-specific effect on cellular degradation potency, with the optimal length varying substantially across target protein–E3 ligase pairs [1]. In one head-to-head evaluation of JQ1-based and I-BET726-based PROTAC series conjugated to VH032, cellular activity demonstrated a pronounced linker length dependence with the consistent rank order PEG-3 > PEG-4 ≫ PEG-2 for both chemical scaffolds, indicating that a single ethylene glycol unit difference can produce dramatic shifts in degradation efficiency . Furthermore, stereochemical configuration of the AHPC moiety is non-negotiable: the (S,R,S) isomer is the active VHL-binding form, while the (S,S,S) isomer serves exclusively as an inactive negative control due to abrogated VHL engagement [2]. The PEG2 spacer confers a relatively short separation distance suited to binding pockets positioned in close apposition; substituting with longer PEG linkers (PEG3–PEG6) systematically alters the spatial orientation of the ternary complex, which may enhance or abolish degradation depending on the specific target–ligase pair [3].

(S,R,S)-Ahpc-peg2-nhs ester Quantitative Evidence


Linker Length Effect: PEG2 vs PEG3/PEG4 in BET PROTACs

In a systematic linker optimization study of VH032-conjugated BET PROTACs, degradation activity in acute myeloid leukemia cell lines demonstrated a consistent and statistically significant rank order of PEG-3 > PEG-4 ≫ PEG-2 across two distinct BET inhibitor scaffolds (JQ1-derived triazolodiazepine series and I-BET726-derived tetrahydroquinoline series) . The pronounced drop in activity observed for the PEG2-linked construct relative to PEG3 and PEG4 indicates that the shorter 8–10 Å separation provided by two ethylene glycol units is suboptimal for forming a productive ternary complex with the BET–VHL protein pair [1]. This quantitative structure-activity relationship (SAR) establishes a clear baseline: while PEG2 confers the smallest hydration shell and is suited to 'tight' geometries where binding pockets are positioned face-to-face, its degradation efficiency in this target context is markedly inferior to slightly longer PEG linkers [2].

PROTAC linker optimization BET bromodomain degradation VHL E3 ligase recruitment structure-activity relationship

Stereochemistry Requirement: (S,R,S) vs (S,S,S) for VHL Binding

The (S,R,S) stereochemical configuration of the AHPC moiety is essential for high-affinity binding to the von Hippel-Lindau E3 ubiquitin ligase, with the specific (S,R,S)-AHPC ligand demonstrating a dissociation constant (Kd) of approximately 100 nM for VHL [1]. Inversion of stereochemistry to the (S,S,S) isomer completely abrogates VHL engagement, rendering the compound functionally inert as an E3 ligase recruiter [2]. This stereochemical dependency has been exploited to create matched active/inactive control pairs for assay validation: (S,R,S)-AHPC-Boc serves as the active VHL ligand, while (S,S,S)-AHPC-Boc is commercially supplied exclusively as an experimental negative control [3]. For (S,R,S)-Ahpc-peg2-nhs ester, the defined stereochemistry is pre-installed in the building block, eliminating the risk of racemization or stereochemical erosion during downstream conjugation, a procurement advantage over non-stereodefined or racemic linker alternatives.

VHL ligand stereochemistry E3 ligase binding affinity PROTAC negative control design chiral purity

NHS Ester vs Amine-Terminated Conjugation Efficiency

(S,R,S)-Ahpc-peg2-nhs ester provides a pre-activated, amine-reactive building block that eliminates the additional activation step required for carboxylic acid-terminated precursors or the coupling reagent optimization needed for amine-terminated analogs (e.g., (S,R,S)-AHPC-PEG2-NH2) when conjugating to carboxyl-containing warheads . The NHS ester moiety reacts with primary amines under mild aqueous or organic conditions (pH 7.0–9.0, room temperature, 30 minutes to 2 hours) to form stable amide bonds, with the NHS group serving as an efficient leaving group to facilitate nucleophilic attack . In contrast, the amine-terminated (S,R,S)-AHPC-PEG2-NH2 requires coupling reagents (e.g., EDC/HOBt, HATU, or DCC) and careful pH control for conjugation to carboxylate-bearing target ligands, introducing additional optimization burden and potential side reactions . The PEG2 linker contributes a hydrophilic hydration shell that quenches aggregation while maintaining a compact spatial profile suited to tight ternary complex geometries where longer PEG chains would introduce steric interference [1].

NHS ester bioconjugation PROTAC synthetic efficiency amide bond formation pre-activated building blocks

(S,R,S)-Ahpc-peg2-nhs ester Application Scenarios


Amine-Reactive Conjugation for PROTAC Libraries

The pre-activated NHS ester group enables direct, coupling-reagent-free amide bond formation with primary amine-containing target protein ligands, reducing the number of discrete synthetic steps and eliminating optimization of activation conditions. This workflow acceleration is particularly valuable for laboratories generating diverse PROTAC libraries where streamlined, parallel conjugation is prioritized. Users should note that this advantage applies specifically to amine-bearing warheads; carboxyl-terminated ligands require the alternative amine-terminated building block (e.g., (S,R,S)-AHPC-PEG2-NH2) with appropriate coupling reagents .

Compact Ternary Complex for Close Binding Pockets

The PEG2 spacer provides approximately 8–10 Å of separation, the shortest among commercially available VHL-PEG-NHS ester building blocks (PEG2, PEG4, PEG6). This minimal spatial extension is mechanistically indicated for target–VHL protein pairs where the two binding pockets are positioned in close face-to-face apposition and longer PEG linkers would introduce counterproductive steric interference or entropic penalty [1]. Procurement of PEG2 over longer PEG variants should be based on structural modeling or experimental linker scanning that identifies the optimal separation distance for a given target–ligase pair.

VHL-Dependent Degradation Validation

The (S,R,S) stereochemistry is required for high-affinity VHL binding (Kd ≈ 100 nM) [2]. (S,R,S)-Ahpc-peg2-nhs ester provides this defined stereochemistry pre-installed, eliminating the risk of stereochemical erosion during downstream conjugation. This makes the compound appropriate for generating VHL-recruiting PROTACs where unambiguous attribution of degradation activity to VHL engagement is required. For matched negative control experiments, procurement of the (S,S,S) stereoisomer or the corresponding inactive CRBN-recruiting analog is recommended.

Solubility Optimization for Hydrophobic PROTACs

The hydrophilic PEG2 spacer contributes a dynamic hydration shell that increases aqueous solubility and reduces non-specific aggregation of the resulting PROTAC conjugate. While the solubility benefit is less pronounced than with longer PEG chains (PEG4–PEG6), the PEG2 unit is sufficient to quench aggregation in many hydrophobic warhead-containing PROTACs while preserving the compact spatial profile required for specific target–ligase pairs [3]. This makes the PEG2-NHS ester a viable intermediate option balancing solubility enhancement with spatial constraint maintenance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S,R,S)-Ahpc-peg2-nhs ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.